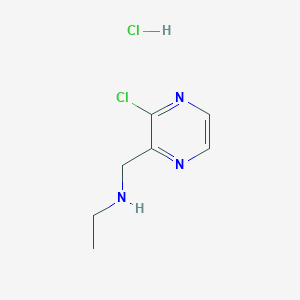

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride

Description

N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride (CAS: 939412-86-9) is a heterocyclic amine derivative featuring a 3-chloropyrazine core linked via a methylene bridge to an ethanamine moiety, with a hydrochloride counterion. Its molecular formula is C₇H₁₀Cl₂N₃, and it has a molecular weight of 215.08 g/mol . The ethanamine group contributes basicity, while the hydrochloride salt improves aqueous solubility.

Synthetic routes typically involve reductive amination of a ketone precursor, as seen in the preparation of structurally related compounds like 1-(3-chloropyrazin-2-yl)ethanamine . The compound’s physicochemical properties, such as moderate polarity and stability under inert storage conditions, make it a candidate for further pharmacological exploration .

Properties

IUPAC Name |

N-[(3-chloropyrazin-2-yl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3.ClH/c1-2-9-5-6-7(8)11-4-3-10-6;/h3-4,9H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYAUCYKDKTHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC=CN=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF and DMSO enhance alkylation rates but may complicate purification. Non-polar solvents such as toluene or CH₂Cl₂ are preferred for imine hydrolysis due to their low water miscibility. Elevated temperatures (80–120°C) accelerate reductive amination but risk side reactions, necessitating precise thermal control.

Table 1: Solvent Performance in Key Synthesis Steps

| Synthesis Step | Optimal Solvent | Temperature Range (°C) | Yield (%) |

|---|---|---|---|

| Imine Formation | Toluene | 25–40 | 55–60 |

| Reductive Amination | Ethanol | 80–100 | 65–75 |

| Hydrochloride Salt Formation | Methanol | 0–25 | 90–92 |

Catalytic Systems and Base Selection

The choice of base and catalyst critically influences reaction efficiency. Cs₂CO₃ outperforms K₂CO₃ in imine formation due to its stronger basicity and solubility in organic solvents. For reductive amination, Pd/C catalysts achieve higher selectivity compared to NaBH₃CN, albeit at higher costs.

Hydrochloride Salt Formation and Purification

Acidic Treatment and Crystallization

The free base of N-((3-chloropyrazin-2-yl)methyl)ethanamine is converted to its hydrochloride salt by treatment with HCl gas in methanol or ethanol. The salt precipitates upon cooling and is isolated via suction filtration. Purity exceeding 99% is achievable through recrystallization from hot ethanol.

Table 2: Hydrochloride Salt Formation Conditions

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| HCl Concentration | 4–6 M in MeOH | 99.3 | 92 |

| Crystallization Solvent | Ethanol | 99.2 | 90 |

| Drying Conditions | Vacuum, 50–60°C | 99.1 | 89 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient chloropyrazine ring undergoes SNAr reactions at the C3 position, facilitated by activating groups (e.g., methylamine) or transition metal catalysts.

The chlorine atom's reactivity is enhanced by the adjacent nitrogen atoms in the pyrazine ring, enabling efficient substitution under mild conditions .

Amine-Facilitated Coupling Reactions

The primary amine group participates in condensation and cross-coupling reactions, forming amides, imines, or urea derivatives.

Amide Bond Formation

Widely used in peptidomimetic synthesis:

-

Reagents : HATU, EDCI/HOBt, DIPEA

-

Solvents : DCM, THF

-

Substrates : Carboxylic acids (e.g., piperidine-2-carboxylic acid)

Example : Reaction with (S)-1-(carbobenzyloxy)piperidine-2-carboxylic acid yields benzyl (2S)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-1-carboxylate (73% yield) .

Reductive Amination

-

Conditions : NaBH₃CN, MeOH, RT

-

Applications : Synthesis of secondary/tertiary amines for kinase inhibitors .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable C–C bond formation at the chloropyrazine core:

| Reaction Type | Catalyst | Substrate | Product Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | BTK inhibitors |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | Heterocyclic extended systems |

A representative Suzuki coupling with 2-chloro-4-methoxyphenylboronic acid produced biaryl derivatives under microwave conditions (64 mg isolated) .

Hydrochloride Salt Exchange

-

Deprotonation : TEA or DIEA in DCM releases the free base for subsequent reactions .

-

Reprotonation : HCl/MeOH regenerates the hydrochloride salt for improved stability.

Hydrolysis of Nitrile Precursors

The compound is synthesized via reduction of 3-chloropyrazine-2-carbonitrile using:

-

Reductants : LiAlH₄, NaBH₄/I₂

-

Yields : 70–85%.

Stability and Reaction Optimization

-

Thermal Sensitivity : Degrades above 120°C; reactions performed below 80°C preferred.

-

Solvent Effects : Polar aprotic solvents (DCM, THF) enhance SNAr kinetics .

This compound’s dual reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-targeted therapies .

Scientific Research Applications

Pharmaceutical Development

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride is being explored for its pharmacological properties , particularly in the treatment of neurological disorders. The compound's ability to interact with neurotransmitter systems suggests it could be beneficial in managing conditions such as depression, anxiety, and other mood disorders. Preliminary studies indicate that it may act as a receptor modulator, influencing pathways involved in mood regulation and cognitive function.

Case Studies and Research Findings

- Neuropharmacology : Research has demonstrated that compounds with similar structures can exhibit antidepressant-like effects in animal models. A study focusing on related chloropyrazine derivatives showed promising results in enhancing serotonin levels, which is crucial for mood stabilization.

- Mechanism of Action : Ongoing investigations aim to elucidate the specific receptor interactions of this compound. Initial findings suggest it may modulate serotonin and dopamine receptors, which are pivotal in mood regulation.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 3-chloropyrazine derivatives with amines. Notable synthesis pathways include:

- Reduction Reactions : Converting 3-chloropyrazine-2-carbonitrile to the desired amine through reduction processes.

- Alkylation Methods : Using 2-amino-3-chloropyrazine as a precursor for alkylation reactions to yield the target compound.

Future Directions and Research Opportunities

Further research is essential to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in human subjects.

- Mechanistic Studies : Detailed studies on its interaction with specific receptors and pathways involved in neurological functions.

Mechanism of Action

The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used[4][4].

Comparison with Similar Compounds

The following analysis compares N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Analogues

a. (3-Chloropyrazin-2-yl)methanamine Hydrochloride (CAS: 939412-86-9)

- Key Differences : Lacks the ethylene spacer between the pyrazine and amine groups.

- Impact : Shorter chain reduces conformational flexibility and may decrease receptor-binding versatility compared to the target compound .

b. N-(3-Chlorobenzyl)ethanamine Hydrochloride (CAS: 39180-82-0)

- Key Differences : Substitutes pyrazine with a chlorinated benzene ring.

c. 25C-NBOMe Hydrochloride (CAS: 1539266-19-7)

- Key Differences : Contains a 4-chloro-2,5-dimethoxyphenyl group and a 2-methoxybenzyl substituent.

- Impact: The dimethoxy and benzyl groups confer high serotonin receptor (5-HT₂A) affinity, making it a potent hallucinogen, unlike the target compound .

Functional Analogues

a. [2-(1H-Indol-3-yl)ethyl]amine Hydrochloride (Tryptamine Hydrochloride)

- Key Differences : Features an indole ring instead of pyrazine.

- Impact : Indole’s bioisosteric properties enable interactions with CNS targets (e.g., anti-plasmodial activity via HSP90 inhibition), whereas the pyrazine-based compound lacks reported neuroactivity .

b. N,N-Diethyl-2-[(4-methylphenyl)methoxy]ethylamine Hydrochloride (CAS: 274671-61-3)

- Key Differences: Includes a diethylamino group and a benzyl ether linkage.

Table 1: Comparative Physicochemical and Structural Properties

Biological Activity

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

This compound has a molecular formula of C_8H_10ClN_3·HCl and a molecular weight of approximately 180.03 g/mol. The compound is characterized by a chloropyrazine ring, which is crucial for its biological interactions. The synthesis typically involves reactions between 3-chloropyrazine derivatives and amines, with notable methods including the reduction of 3-chloropyrazine-2-carbonitrile and alkylation reactions of 2-amino-3-chloropyrazine.

Interaction with Receptors

Research indicates that this compound can bind to various enzymes and receptors, modulating their activities. This interaction is pivotal for its pharmacological effects, particularly in targeting neurotransmitter systems . The compound's structure allows it to influence pathways associated with neurological disorders, suggesting potential applications in treatments for conditions such as Alzheimer's disease.

Neuroprotective Effects

Preliminary studies have shown that this compound may exhibit neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic transmission in the brain . This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent.

In Vitro Studies

In vitro evaluations have demonstrated that this compound possesses significant AChE inhibitory activity. For instance, studies employing various assays (e.g., DPPH, FRAP) have highlighted its antioxidant capabilities alongside neuroprotective effects against oxidative stress .

| Study | Methodology | Findings |

|---|---|---|

| Liu et al. (2022) | AChE inhibition assay | Significant inhibition of AChE activity; potential for Alzheimer's treatment |

| Zhang et al. (2021) | Neuroprotective assays | Exhibited protective effects against neurotoxicity in cell models |

Therapeutic Potential

The therapeutic potential of this compound extends beyond neuroprotection. Its structural similarities to other pharmacologically active compounds suggest possible applications in cancer therapy and other diseases. For example, compounds with similar chloropyrazine moieties have been studied for their anticancer properties through mechanisms such as apoptosis induction in tumor cells .

Q & A

Q. What are the standard synthetic routes for N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A validated method involves reacting 1-(3-chloropyrazin-2-yl)ethanone with ammonium acetate and NaBH3CN in ethanol under controlled conditions (50°C, 16 hours), followed by purification via silica gel chromatography (12% EtOAc in petroleum ether) . Key parameters include stoichiometric ratios (e.g., 3:1 molar excess of NaBH3CN) and monitoring reaction progress by TLC (Rf = 0.45 in PE:EtOAc 3:1) .

Q. How is the purity of this compound assessed in academic settings?

Purity is confirmed using TLC (Rf values) and HPLC with UV detection (λmax ~255 nm, as seen in structurally related hydrochlorides) . Advanced labs employ LC-MS for molecular weight verification (expected m/z ~230–250 for the free base) and NMR (e.g., ¹H NMR for aromatic protons at δ 8.2–8.5 ppm and methylene groups at δ 3.5–4.0 ppm) .

Q. What solvent systems are optimal for purification?

Silica gel chromatography with gradients of ethyl acetate (5–20%) in petroleum ether is commonly used . For hydrophilic impurities, reverse-phase C18 columns with methanol/water (70:30) are effective .

Advanced Research Questions

Q. How can low yields (<50%) in the reductive amination step be mitigated?

Low yields often arise from incomplete reduction or side reactions. Optimize by:

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Unexpected peaks may indicate residual solvents (e.g., EtOAc at δ 1.2 ppm) or byproducts like unreacted 1-(3-chloropyrazin-2-yl)ethanone. Strategies include:

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

It serves as a key intermediate in:

Q. What are the critical stability considerations for long-term storage?

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis .

- Light sensitivity : Protect from UV exposure to avoid degradation of the chloropyrazine ring .

- Hygroscopicity : Use desiccants (e.g., silica gel) to minimize water absorption .

Methodological Notes

- Contradictory CAS Registry Numbers : Two CAS entries (867165-53-5 and 939412-86-9) exist for similar compounds. Verify structures via HRMS and synthetic protocols to avoid misidentification .

- Safety Protocols : Handle NaBH3CN in fume hoods due to cyanide release risks . Neutralize waste with 10% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.